molecular formula C8H14FNO2 B2748781 Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate CAS No. 2126144-80-5

Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate

Cat. No.: B2748781
CAS No.: 2126144-80-5
M. Wt: 175.203
InChI Key: ZBOOAEFYMRKWCH-POYBYMJQSA-N
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Description

Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative with stereochemical specificity at the 3S and 4S positions. Pyrrolidine-based compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, enzyme inhibitors, and antiviral agents.

Properties

IUPAC Name

ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-3-12-7(11)8(9)5-10-4-6(8)2/h6,10H,3-5H2,1-2H3/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOAEFYMRKWCH-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCC1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CNC[C@@H]1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of asymmetric synthesis techniques, such as the addition of fluorinated reagents to chiral intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis processes, utilizing advanced catalytic systems to achieve high yields and enantiomeric purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Pyrrolidine Derivatives

(3S,4S)-Ethyl 4-Methylpyrrolidine-3-Carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molar Mass : 193.67 g/mol
  • Key Differences : Lacks the 3-fluoro substituent present in the target compound. The hydrochloride salt form suggests improved solubility in polar solvents compared to the free base.
Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate
  • Molecular Formula : C₁₈H₁₇F₃N₂O₂
  • Molar Mass : 328.2 g/mol (M+1 observed via ESIMS)
  • Key Differences : Features a trifluoromethylpyridine moiety instead of a fluorinated pyrrolidine ring. The synthesis yield (21%) and ESIMS data (m/z 328.2) indicate moderate stability under reaction conditions.
  • Relevance : Demonstrates the synthetic challenges of introducing fluorine-containing groups into heterocyclic systems .

Fluorinated Heterocyclic Compounds

4-((3,4-Difluorophenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid (211)
  • Molecular Formula: C₁₃H₁₁F₂NO₂
  • Molar Mass : 249.9 g/mol (M-1 via ESIMS)
  • Key Data :
    • 1H NMR : δ 12.10 (s, 1H, COOH), 11.22 (s, 1H, NH), 7.27–7.34 (m, aromatic).
    • Purity : 98.60% (HPLC).
  • Relevance: The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, altering acidity and bioavailability compared to mono-fluorinated pyrrolidines .
Ethyl 3-(Trifluoromethyl)Pyrazole-4-Carboxylate
  • Molecular Formula : C₇H₇F₃N₂O₂
  • Molar Mass : 208.14 g/mol
  • Key Properties: Boiling Point: 250–252°C. Solubility: Low in aqueous buffers; soluble in DMSO, ethanol.
  • Relevance : Highlights the general trend of fluorinated groups (e.g., CF₃) increasing thermal stability but reducing aqueous solubility .

Stereochemical and Functional Group Comparisons

Research Implications and Gaps

  • Synthetic Challenges : Fluorination at the 3-position of pyrrolidine requires precise control to avoid racemization, as seen in analogues like (211) .
  • Physicochemical Impact : Fluorine increases electronegativity and metabolic stability but may reduce solubility, necessitating formulation optimizations (e.g., salt forms as in ).
  • Data Limitations : Direct spectral or biological data for the target compound are absent in the provided evidence, urging further experimental validation.

Biological Activity

Overview

Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate is a chiral compound derived from pyrrolidine, characterized by its unique stereochemistry and fluorine substitution. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of pharmaceuticals and agrochemicals. Its biological activity is primarily linked to its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula: C₇H₁₄FNO₂
  • CAS Number: 1260603-17-5
  • Chirality: (3S,4S)

The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound's stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This can lead to various biochemical effects, including:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation: It can modulate receptor activities, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Antiviral Properties: Preliminary studies suggest that this compound may have antiviral effects, possibly through inhibition of viral replication mechanisms.
  • Anticancer Potential: The compound has been explored as an intermediate in the synthesis of anticancer agents, demonstrating efficacy in vitro against cancer cell lines.
  • Neuropharmacological Effects: Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureBiological Activity
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylateStructureOpposite stereochemistry may lead to different receptor binding profiles.
Ethyl (3S,4S)-4-methylpyrrolidine-2-carboxylateStructureSimilar structure but different functional groups affect reactivity and solubility.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Interactions:
    • Researchers found that the compound selectively inhibits certain enzymes involved in metabolic pathways relevant to cancer progression.
    • IC50 values were reported as low as 200 nM for specific targets.
  • Neuropharmacological Research:
    • In vitro assays demonstrated that the compound interacts with NMDA receptors, showing potential as a neuroprotective agent.
    • Binding affinity studies indicated a preference for GluN1/GluN2A over other receptor subtypes.

Q & A

Q. What are the standard synthetic routes for Ethyl (3S,4S)-3-fluoro-4-methylpyrrolidine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclocondensation or nucleophilic substitution. For example, similar pyrrolidine derivatives are synthesized via cyclocondensation of ethyl cyanoacetate derivatives with fluorinated hydrazines under reflux in alcoholic media (e.g., ethanol) . Stereochemical control (3S,4S configuration) may require chiral catalysts or resolution techniques like chiral chromatography . Post-synthesis, purification via recrystallization or silica gel chromatography is common .

Q. How is the compound characterized to confirm its structural identity and stereochemistry?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine positioning and methyl/ethyl groups. For example, 1H^{1}\text{H} NMR of analogous compounds shows distinct splitting patterns for fluorinated carbons (δ 3.7–4.3 ppm for pyrrolidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
  • Infrared Spectroscopy (IR) : Confirms ester carbonyl stretches (~1740 cm1^{-1}) .

Q. What purification techniques are effective for isolating high-purity this compound?

  • Methodological Answer :
  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove impurities .
  • Chiral Chromatography : Required to separate (3S,4S) enantiomers from diastereomers .
  • Flash Column Chromatography : Silica gel with hexane/ethyl acetate gradients effectively isolates the product .

Advanced Research Questions

Q. How can stereochemical integrity (3S,4S configuration) be maintained during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials, such as (S)-piperidine-2-carboxylate derivatives, to guide stereochemistry .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for fluorination steps .
  • Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor the desired diastereomer .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric splitting) by analyzing spectra at low temperatures .
  • Density Functional Theory (DFT) Calculations : Predicts NMR chemical shifts to validate experimental data .
  • 2D NMR Techniques : COSY and NOESY identify through-space interactions to confirm spatial arrangement .

Q. What computational methods predict the compound’s reactivity in nucleophilic fluorination or ester hydrolysis?

  • Methodological Answer :
  • Molecular Orbital Simulations : Use Gaussian or ORCA software to calculate frontier orbitals (HOMO/LUMO) for fluorination site reactivity .
  • Molecular Dynamics (MD) : Models solvation effects on hydrolysis rates in aqueous/organic media .
  • pKa Prediction Tools : SPARC or ACD/Labs estimate ester group stability under acidic/basic conditions .

Q. How can reaction conditions be optimized for scaling up synthesis without compromising enantiomeric excess?

  • Methodological Answer :
  • DoE (Design of Experiments) : Statistically vary parameters (catalyst loading, temperature) to maximize yield and ee .
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic fluorination steps .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies are used to analyze the compound’s biological activity (e.g., enzyme inhibition) and resolve contradictory assay results?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with varying concentrations to confirm IC50_{50} values .
  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., kinases) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays .

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